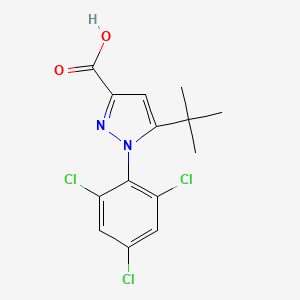

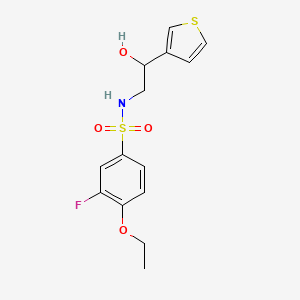

5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

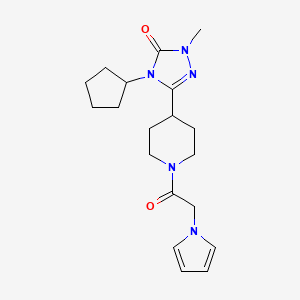

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. The first paper discusses the synthesis of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, which are important intermediates for creating heterocyclic systems such as pyrazolotriazoles. The synthesis involves the use of voltammetry in nonaqueous media to study the anodic oxidation mechanism influenced by different para substituents on the benzene ring . The second paper outlines a direct synthesis method for substituted pyrazoles through a 3+2 annulation method. This method utilizes a Knoevenagel approach to prepare (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde. Subsequent cyclocondensation with phenylhydrazine hydrochloride in acetic acid under reflux conditions yields ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of the synthesized pyrazole derivatives is crucial for understanding their properties and potential applications. In the second paper, the 3D molecular structure of the synthesized compound was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by various substituents. The first paper examines the electrochemical behavior of pyrazole compounds with different para substituents, which affects the anodic oxidation mechanism. This study provides insights into the electronic effects of substituents on the chemical reactivity of the pyrazole ring . The second paper does not explicitly discuss the chemical reactions of the synthesized compound but evaluates its antioxidant properties, which are related to its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and substituents. The second paper provides a comprehensive analysis of the physical and chemical properties of the synthesized pyrazole derivative, including spectroscopic methods (NMR, mass, UV-Vis, CHN analysis), and theoretical calculations (DFT, HOMO/LUMO, MEP, Hirshfeld surface, Mulliken population analysis). The experimental data is in good agreement with the optimized theoretical structure parameters. The compound's antioxidant properties were evaluated in vitro, demonstrating its potential as an antioxidant agent .

Aplicaciones Científicas De Investigación

Facile Synthesis and Antioxidant Evaluation of Heterocycles

A study by Laroum et al. (2019) focused on the synthesis of isoxazolone derivatives, demonstrating their significant biological and medicinal properties. This research highlights the utility of multi-component reactions for preparing heterocycles, which are crucial intermediates for synthesizing numerous chemical compounds. The methodology could be relevant for synthesizing and evaluating derivatives of pyrazole compounds, including “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde,” for their antioxidant properties and potential applications in organic agriculture and chemical transformations (Laroum, Boulcina, Bensouici, & Debache, 2019).

Pyrazoline Derivatives as Anticancer Agents

Research by Ray et al. (2022) highlights the synthesis of pyrazoline derivatives to exhibit a high biological effect, specifically anticancer activity. This underscores the importance of pyrazoline and its derivatives in pharmaceutical chemistry, suggesting potential applications of “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” in developing anticancer agents, given its structural similarity to pyrazoline derivatives (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).

Pyrazolines in Therapeutic Applications

Shaaban, Mayhoub, and Farag (2012) reviewed the therapeutic applications of pyrazoline derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic properties among others. This indicates the broad therapeutic potential of pyrazoline compounds, suggesting that “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” could also have various medicinal applications (Shaaban, Mayhoub, & Farag, 2012).

Hybrid Catalysts in Heterocycle Synthesis

A review by Parmar, Vala, and Patel (2023) discussed the application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, essential in medicinal and pharmaceutical industries. This suggests that complex compounds like “5-ethoxy-1-isobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” might benefit from advanced synthetic methods using hybrid catalysts for potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Propiedades

IUPAC Name |

5-ethoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-15-11-10(7-14)9(4)12-13(11)6-8(2)3/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFJIYEHGFPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NN1CC(C)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)